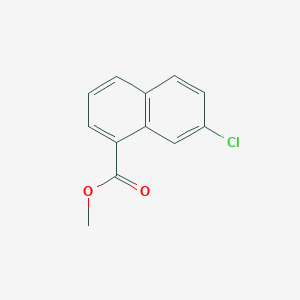

Methyl 7-chloro-1-naphthoate

Description

Structure

3D Structure

Properties

CAS No. |

5471-31-8 |

|---|---|

Molecular Formula |

C12H9ClO2 |

Molecular Weight |

220.65 g/mol |

IUPAC Name |

methyl 7-chloronaphthalene-1-carboxylate |

InChI |

InChI=1S/C12H9ClO2/c1-15-12(14)10-4-2-3-8-5-6-9(13)7-11(8)10/h2-7H,1H3 |

InChI Key |

HBTKZIPIAMQOCJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1C=C(C=C2)Cl |

Origin of Product |

United States |

Chemical Transformations and Reactivity of Methyl 7 Chloro 1 Naphthoate

Reactions Involving the Ester Moiety

The ester group at the C1 position of the naphthalene (B1677914) ring is a key site for nucleophilic acyl substitution reactions. Its reactivity is influenced by the electronic and steric environment of the bicyclic aromatic system.

Hydrolysis Kinetics and Mechanism (e.g., Alkaline Hydrolysis, Steric Effects)

The hydrolysis of methyl 7-chloro-1-naphthoate to its corresponding carboxylic acid, 7-chloro-1-naphthoic acid, is a fundamental transformation, typically carried out under alkaline conditions. The mechanism follows the general pathway for ester hydrolysis, involving the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon.

The kinetics of this reaction are significantly influenced by steric factors inherent to the naphthalene ring system. In studies of substituted methyl and ethyl 1-naphthoates, the steric effect of substituents has been shown to be a dominant factor in determining the reaction rate. rsc.orgrsc.org Specifically, non-bonded interactions between substituents on the naphthalene ring can lead to considerable molecular distortion to relieve steric compression. rsc.org This steric crowding is often magnified in the tetrahedral transition state formed during alkaline hydrolysis, compared to the planar reactant molecule. rsc.org

Table 1: Comparative Alkaline Hydrolysis Rate Data for Naphthoate Esters This table is illustrative, based on data for related compounds to provide context for the reactivity of this compound.

| Compound | Solvent System | Temperature (°C) | Rate Coefficient (k) | Reference |

|---|---|---|---|---|

| Ethyl 1-naphthoate (B1232437) | 85% (w/w) Ethanol-Water | 25 | 9.7 x 10⁻³ | rsc.org |

| Ethyl 4-chloro-1-naphthoate | 85% (w/w) Ethanol-Water | 25 | 2.5 x 10⁻² | rsc.org |

Note: The rate coefficients are not directly comparable due to different ester groups, solvents, and temperatures, but they illustrate the impact of substituent position on reactivity.

Transesterification Reactions

This compound can undergo transesterification, a process where its methyl group is exchanged with another alkyl or aryl group from an alcohol or phenol (B47542). This reaction is typically catalyzed by an acid or a base. The general feasibility of transesterification for aryl esters is well-established. researchgate.net

Recent studies have demonstrated the use of earth-abundant alkali metal catalysts, such as potassium carbonate (K₂CO₃), for the efficient transesterification of (hetero)aryl esters with phenols under relatively mild conditions. researchgate.netscispace.com These methods provide a practical route to synthesize a variety of aryl naphthoates from the corresponding methyl ester. For instance, the transesterification of a methyl ester with a phenol would yield a phenyl naphthoate. The reaction of pyridin-2-yl 2-methylbenzoate (B1238997) with various phenols has been shown to proceed smoothly, indicating that the naphthoate system should be amenable to similar transformations. researchgate.net The ester group of this compound is known to participate in such reactions.

Reactions Involving the Chloro Substituent

The chlorine atom at the C7 position provides a site for a different set of chemical transformations, primarily involving the cleavage of the C-Cl bond. This allows for the introduction of a wide range of functionalities onto the naphthalene core.

Nucleophilic Substitution Reactions

The chloro group on the naphthalene ring can be replaced by a variety of nucleophiles through nucleophilic aromatic substitution (SₙAr). evitachem.com The reactivity in SₙAr reactions is governed by the electronic properties of the aromatic ring. The chlorine atom at the 7-position contributes to the electron-withdrawing character of the naphthalene system, which can facilitate nucleophilic attack, particularly when activated by other electron-withdrawing groups. Common nucleophiles used in these reactions include amines, alkoxides, and thiolates, allowing for the synthesis of amino, ether, and thioether derivatives, respectively. The reaction mechanism typically involves the addition of the nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the chloride ion to restore aromaticity. researchgate.net

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Ullmann Couplings)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the chloro substituent of this compound serves as an excellent handle for such transformations.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl chloride with an organoboron compound (like a boronic acid or ester). libretexts.org It is one of the most versatile methods for creating C-C bonds. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, the use of specialized catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands like XPhos or SPhos, enables the efficient coupling of chloroarenes. nasc.ac.innih.gov The general catalytic cycle involves oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org This methodology allows for the synthesis of a wide array of 7-aryl or 7-heteroaryl-1-naphthoate derivatives.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 3-Chloroindazole | Phenylboronic acid | P2 (Pd precatalyst) / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 80 | nih.gov |

Ullmann Coupling: The Ullmann reaction traditionally refers to the copper-catalyzed homocoupling of aryl halides to form biaryls. organic-chemistry.org Modern variations, often called Ullmann-type reactions, are used to form C-N and C-O bonds by coupling aryl halides with amines and alcohols, respectively. organic-chemistry.orgacs.org These reactions typically require a copper catalyst (e.g., CuI) and a base, and often proceed under milder conditions than the classic Ullmann condensation, thanks to the development of specific ligands. rhhz.netnih.gov For example, the coupling of an aryl halide with a phenol in the presence of a copper catalyst and a base like K₃PO₄ can produce a diaryl ether. rhhz.net The reaction of 1-bromo-2-naphthoic acid derivatives has been shown to proceed via Ullmann coupling, indicating the applicability to the naphthoate scaffold. oup.com

Reductive Dehalogenation and Hydrogenolysis

The chlorine atom can be removed and replaced with a hydrogen atom through reductive dehalogenation or hydrogenolysis. This transformation is useful for synthesizing the parent methyl 1-naphthoate from its chlorinated precursor.

Reductive Dehalogenation: This can be achieved using various reducing agents. Treatment with alkali metals like sodium or sodium naphthalenide can effect the dehalogenation, which is thought to proceed through radical intermediates. acs.orgacs.org

Hydrogenolysis: Catalytic hydrogenolysis is a common and often cleaner method for dehalogenation. The reaction typically involves hydrogen gas (H₂) or a hydrogen donor (like potassium formate) in the presence of a transition metal catalyst, most commonly palladium on carbon (Pd/C). organic-chemistry.orgnih.govnih.gov While aryl chlorides are more resistant to reduction than aryl bromides, the reaction can be driven to completion under appropriate conditions, which may include elevated pressure or the use of specific catalyst systems. organic-chemistry.orgthieme-connect.com Studies on the dechlorination of various chloroaromatic compounds have shown high conversion rates using Pd/C catalysts in alkaline media, even at room temperature and atmospheric pressure. nih.gov

Reactions Involving the Naphthalene Ring System

Reduction Reactions to Hydro Derivatives

The aromatic rings of this compound can be reduced to form partially or fully hydrogenated derivatives, such as tetralin or decalin structures. Catalytic hydrogenation is a common method for achieving this transformation. rsc.orgmdpi.comrsc.org The choice of catalyst, solvent, temperature, and pressure can influence the extent of reduction and the selectivity.

For example, catalytic hydrogenation of chloronaphthalenes has been reported. preprints.orggoogle.fr It is anticipated that under controlled conditions, one of the aromatic rings of this compound could be selectively reduced. The presence of the chloro and ester groups may influence the rate and regioselectivity of the hydrogenation. The reduction of the ester group to an alcohol is also a possible side reaction, depending on the reducing agent used. For instance, reduction with certain metal hydrides could affect the ester functionality.

Photochemical Reactions (e.g., Photocycloaddition, Exciplex Formation, Quantum Yield Studies)

Naphthalene derivatives are known to undergo a variety of photochemical reactions upon absorption of UV light. These include photocycloadditions, photodimerizations, and reactions proceeding through excited state complexes (exciplexes). cdnsciencepub.comcdnsciencepub.comresearchgate.netacs.org

Photocycloaddition: Naphthoate esters, such as methyl 1-naphthoate and methyl 2-naphthoate (B1225688), have been shown to undergo [2+2] photocycloaddition reactions with various alkenes and other unsaturated compounds. cdnsciencepub.comnsf.gov These reactions often proceed from the singlet excited state and can be influenced by factors such as solvent polarity and the presence of acids. cdnsciencepub.comcdnsciencepub.com For this compound, it is conceivable that it could participate in similar photocycloaddition reactions, with the regioselectivity potentially influenced by the electronic effects of the chloro and methoxycarbonyl substituents.

Exciplex Formation: The formation of an excited state complex, or exciplex, between the excited naphthalene derivative and a ground-state partner is a common phenomenon in the photochemistry of aromatic compounds. cdnsciencepub.com These exciplexes can either lead to product formation or decay back to the ground state through fluorescence or non-radiative pathways. Studies on methyl 2-naphthoate have demonstrated the formation of an exciplex with acetylacetone (B45752), which is a key intermediate in the photocycloaddition reaction. cdnsciencepub.com

Quantum Yield Studies: The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is the number of molecules undergoing a particular process divided by the number of photons absorbed. Quantum yield studies on the photocycloaddition of methyl 2-naphthoate have shown that the efficiency of the reaction can be dramatically increased in the presence of acid. cdnsciencepub.comcdnsciencepub.com For instance, the quantum yield for the photocycloaddition of methyl 2-naphthoate with acetylacetone increased significantly in the presence of a small amount of sulfuric acid. cdnsciencepub.com Similar studies on this compound would be necessary to determine the efficiency of its photochemical transformations.

Table 2: Summary of Potential Photochemical Reactions of this compound

| Reaction Type | Description | Potential Outcome for this compound |

| Photocycloaddition | [2+2] cycloaddition with alkenes or other unsaturated compounds. | Formation of cyclobutane (B1203170) derivatives. |

| Exciplex Formation | Formation of an excited state complex with a ground-state partner. | Intermediate in photochemical reactions. |

| Quantum Yield | Measure of the efficiency of a photochemical process. | Would require experimental determination. |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides information on the chemical environment of specific atomic nuclei, such as protons (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy is used to determine the number and type of hydrogen atoms in a molecule. By analyzing chemical shifts, integration, and coupling patterns, one can deduce the connectivity and spatial relationships of protons.

A review of scientific databases and literature indicates that the specific ¹H NMR spectral data for Methyl 7-chloro-1-naphthoate has not been published. Therefore, a data table of its proton chemical shifts cannot be compiled.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a structure typically gives rise to a distinct signal, allowing for the determination of the number of different carbon environments.

Specific experimental ¹³C NMR data for this compound is not available in the reviewed literature. Consequently, a table of its carbon chemical shifts cannot be presented.

Low-Temperature NMR Studies for Reaction Intermediates

Low-temperature NMR studies are a specialized technique employed to observe and characterize transient species, such as reaction intermediates, which are unstable at room temperature. This method can provide critical insights into reaction mechanisms.

There are no published low-temperature NMR studies involving this compound found in the scientific literature.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight and elemental composition of a compound and can also provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HR-MS) for Elemental Composition

High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its precise elemental formula. This is a critical step in confirming the identity of a newly synthesized compound.

A search of the available scientific literature and chemical databases did not yield any specific high-resolution mass spectrometry data for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used to identify and quantify individual components within a mixture.

There are no specific studies detailing the analysis of this compound using GC-MS in the reviewed literature. Therefore, information regarding its retention time and mass fragmentation pattern under typical GC-MS conditions is not available.

Electrospray Ionization Mass Spectrometry (ESIMS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight and fragmentation pattern of a compound. nih.gov For this compound, with a molecular formula of C₁₂H₉ClO₂, the expected molecular weight is approximately 220.65 g/mol . In ESI-MS, the molecule is expected to be detected as a protonated molecular ion [M+H]⁺ or as adducts with other cations like sodium [M+Na]⁺.

Table 1: Predicted ESI-MS Fragmentation for this compound

| Ion | Predicted m/z (for ³⁵Cl) | Description |

| [M+H]⁺ | 221.03 | Protonated molecular ion |

| [M+Na]⁺ | 243.01 | Sodium adduct of the molecular ion |

| [M-OCH₃]⁺ | 189.02 | Loss of the methoxy (B1213986) group |

| [M-COOCH₃]⁺ | 161.03 | Loss of the methoxycarbonyl group |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The presence of an ester group, an aromatic naphthalene (B1677914) ring, and a carbon-chlorine bond would give rise to distinct vibrational frequencies.

Based on general principles and data from related substituted naphthalides, the following characteristic peaks are anticipated. vscht.czfao.org The carbonyl (C=O) stretching vibration of the ester group is expected to appear as a strong absorption band in the region of 1725-1700 cm⁻¹. tsijournals.com The C-O stretching vibrations of the ester group would likely produce strong bands in the 1300-1000 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ range. vscht.cztsijournals.com The C-Cl stretching vibration typically occurs in the fingerprint region, between 800 and 600 cm⁻¹.

Table 2: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100-3000 | Medium to Weak |

| Ester C=O | Stretch | 1725-1700 | Strong |

| Aromatic C=C | Stretch | 1600-1450 | Medium to Weak |

| Ester C-O | Stretch | 1300-1000 | Strong |

| C-Cl | Stretch | 800-600 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the naphthalene chromophore. Naphthalene itself exhibits characteristic absorption bands due to π-π* transitions. The presence of substituents, such as the chloro and methoxycarbonyl groups, can cause shifts in the absorption maxima (λ_max) and changes in the molar absorptivity.

Studies on substituted 1-naphthoic acids and chloronaphthalenes indicate that these compounds absorb significantly in the UV region. researchgate.net The spectrum of a related compound, 1-chloronaphthalene, shows absorption in the UV range. The introduction of an electron-withdrawing group like the methoxycarbonyl group at the 1-position and a halogen at the 7-position is likely to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted naphthalene.

Table 3: Anticipated UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Transition | Approximate λ_max (nm) | Chromophore |

| π → π | 220-250 | Naphthalene Ring |

| π → π | 280-320 | Naphthalene Ring (fine structure may be observed) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov A single-crystal X-ray diffraction study of this compound would provide precise information on bond lengths, bond angles, and torsional angles within the molecule. It would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding or π-stacking.

While the specific crystal structure of this compound has not been reported in the provided search results, studies on related naphthoic acid derivatives provide insights into the expected structural features. researchgate.netnih.gov The naphthalene ring system is expected to be essentially planar. The orientation of the methoxycarbonyl group relative to the naphthalene ring would be a key structural parameter. The analysis would also precisely locate the position of the chlorine atom on the naphthalene ring.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound (C₁₂H₉ClO₂), the theoretical elemental composition can be calculated based on its atomic constituents. This data is crucial for confirming the empirical and molecular formula of a synthesized compound.

**Table 4: Theoretical Elemental Composition of this compound (C₁₂H₉ClO₂) **

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 12 | 144.12 | 65.32 |

| Hydrogen | H | 1.01 | 9 | 9.09 | 4.12 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 16.06 |

| Oxygen | O | 16.00 | 2 | 32.00 | 14.50 |

| Total | 220.66 | 100.00 |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

No specific studies on Methyl 7-chloro-1-naphthoate were found.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

No DFT calculations specifically for this compound have been reported in the available literature.

Geometrical Optimization and Energy Calculations

Data on the optimized geometry and calculated energies for this compound are not available.

Prediction of Bond Dissociation Energies

There are no published predictions for the bond dissociation energies within the this compound molecule.

Analysis of Molecular Orbitals (e.g., LUMO-LUMO Interactions)

An analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or their interactions for this compound has not been published.

Semi-Empirical Calculations

No studies utilizing semi-empirical methods to analyze this compound were identified.

Molecular Dynamics (MD) Simulations

No molecular dynamics simulations focused on this compound have been found in the scientific literature.

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These studies are crucial for predicting the activity of new compounds and understanding the molecular properties that govern their function.

While specific experimental values for this compound are not extensively documented, its physicochemical properties can be predicted through computational studies based on research into similarly substituted naphthoic acids. sciencepublishinggroup.comsciencepublishinggroup.com The presence of substituents on an aromatic ring modifies electronic structure and features like hardness, electrophilicity, atomic charges, dipole moments, and electrostatic potential. sciencepublishinggroup.com These features are critical for predicting the stability and activity of the compound. sciencepublishinggroup.com

Quantum mechanical methods can be used to calculate a range of physicochemical descriptors that influence a molecule's reactivity and interactions. sciencepublishinggroup.comsciencepublishinggroup.com For a substituted naphthoic acid derivative, these properties are heavily influenced by the nature of its substituents. The table below outlines the predicted influence of the chloro and methyl groups on the physicochemical properties of the naphthoate core.

| Electrostatic Potential | The charge distribution from the perspective of an approaching reactant. | Regions near the chlorine and oxygen atoms are expected to be electron-rich (negative potential), while the aromatic protons and the carbonyl carbon will be electron-poor (positive potential). |

The reactivity of this compound is directly correlated with its electronic structure, which is modulated by its substituents: the chloro group at the 7-position and the methyl ester group at the 1-position. The influence of substituents on the properties of a naphthoic acid can be correlated with the electronic state of the ring at specific positions. sciencepublishinggroup.com

Substituent Effects : The chloro group is an electron-withdrawing group by induction and a weak deactivator in electrophilic aromatic substitution, while the ester group is a deactivating group. libretexts.org Conversely, the methyl group of the ester is electron-donating. Studies on substituted naphthalenes show that the electronic character of substituents has a significant influence on the energy of the excited triplet states. epa.gov In reactions involving nucleophiles, electron-withdrawing substituents on the naphthalene (B1677914) ring decrease the rate of reaction at the carboxylate group, as seen in studies with substituted naphthoate ions. ias.ac.in

Reactivity and Electronic States : The reactivity of the molecule can be assessed using frontier molecular orbitals (HOMO and LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of chemical stability. sciencepublishinggroup.comsciencepublishinggroup.com For substituted naphthoic acids, electron-donating groups tend to increase the HOMO energy and enhance reactivity, while electron-withdrawing groups lower the LUMO energy, affecting the molecule's electrophilic nature. sciencepublishinggroup.comsciencepublishinggroup.com The precise effect on this compound would depend on the interplay between the chloro and ester functionalities.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. patsnap.com A pharmacophore model can be generated from a set of active molecules to serve as a template for designing new compounds or screening databases for potential hits. patsnap.comdovepress.com

While no specific 3D-QSAR model for this compound has been published, studies on related naphthalene derivatives illustrate the approach. For instance, a pharmacophore model for 5-HT₇R antagonists, which include naphtholactam derivatives, was developed consisting of five key features: a positive ionizable atom, a hydrogen-bond acceptor, and three hydrophobic regions. nih.gov Such a model, once created, can be used to generate a 3D-QSAR, providing a spatial map of the chemical groups that are relevant for increasing or decreasing the biological activity of the analyzed molecules. mdpi.com For this compound, a potential pharmacophore could include features such as the aromatic ring system (as a hydrophobic feature), the ester's carbonyl oxygen (as a hydrogen bond acceptor), and the chlorine atom (modulating hydrophobic or halogen-bonding interactions).

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jbcpm.com It is commonly used to predict the interaction between a small molecule (ligand) and a protein's binding site.

Specific molecular docking studies for this compound are not publicly available. However, the general process involves docking the ligand into the active site of a target protein to analyze its binding mode and estimate its binding affinity. The analysis reveals key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and crucial amino acid residues in the protein's active site. jbcpm.com

For this compound, a hypothetical interaction analysis would likely show:

Hydrophobic Interactions : The naphthalene ring would likely engage in hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding pocket.

Hydrogen Bonding : The carbonyl oxygen of the ester group could act as a hydrogen bond acceptor, interacting with donor residues like serine, threonine, or lysine.

Halogen Bonding : The chlorine atom could potentially form halogen bonds with electron-donating atoms like oxygen or nitrogen in the protein backbone or side chains.

Based on initial docking results, a molecule's structure can be modified to improve its interaction with the active site and enhance its potency. nih.gov The addition or replacement of functional groups can lead to better complementarity with the binding pocket.

For this compound, several modifications could be proposed to optimize binding, depending on the specific topology of a target protein's active site:

Ester Group Modification : The methyl ester could be converted to other esters (e.g., ethyl, propyl) to probe larger hydrophobic pockets or hydrolyzed to a carboxylic acid to introduce a strong hydrogen bond donor/acceptor and the potential for salt-bridge formation.

Naphthalene Ring Substitution : The position and nature of the substituents on the naphthalene ring could be altered. For example, moving the chloro group to a different position might optimize interactions within a specific sub-pocket. Replacing the methyl group (from the ester) with a larger alkyl group could enhance hydrophobic interactions. nih.gov

Bioisosteric Replacement : The chloro group could be replaced with other halogens (Br, F) or a trifluoromethyl group to modulate electronic properties and halogen bonding potential.

These theoretical modifications, guided by computational analysis, provide a rational basis for the synthesis of new derivatives with potentially improved biological activity.

Regiochemistry and Stereochemistry Predictions from Theoretical Models

Theoretical and computational models are invaluable tools for predicting the regiochemistry and stereochemistry of chemical reactions involving complex organic molecules like this compound. These models leverage principles of quantum mechanics and molecular mechanics to determine the most likely outcomes of a reaction, saving time and resources in experimental studies.

Regiochemistry Predictions:

The regioselectivity of reactions, such as electrophilic aromatic substitution on the naphthalene ring of this compound, can be predicted by analyzing the electron density distribution and the stability of reaction intermediates. Computational methods like Density Functional Theory (DFT) are employed to calculate molecular orbitals and electrostatic potential maps. These calculations can identify the positions on the aromatic ring that are most susceptible to electrophilic attack. For instance, the presence of the chloro and methoxycarbonyl groups will influence the electron density of the naphthalene rings, directing incoming electrophiles to specific positions. While the chloro group is generally deactivating but ortho-, para-directing, and the methoxycarbonyl group is deactivating and meta-directing, their combined effect on the bicyclic naphthalene system requires detailed computational analysis to predict the most favored substitution pattern.

Computational tools can also predict the regioselectivity of nucleophilic substitution reactions. rsc.org For this compound, theoretical models can assess the likelihood of nucleophilic attack at the carbonyl carbon of the ester group versus substitution at the chlorine-bearing carbon on the naphthalene ring. By calculating the energies of the transition states for both pathways, a prediction can be made as to which reaction is more likely to occur under specific conditions.

Stereochemistry Predictions:

While this compound itself is not chiral, reactions involving this compound can lead to the formation of chiral centers, making the prediction of stereochemistry crucial. Theoretical models can be used to predict the stereochemical outcome of reactions, such as the addition of a nucleophile to the carbonyl group if it were to lead to a chiral alcohol after reduction.

By modeling the transition states of the reaction pathways leading to different stereoisomers, computational chemistry can determine which diastereomer or enantiomer is energetically favored. These models take into account steric hindrance and electronic interactions between the reactants. For reactions catalyzed by chiral catalysts, computational docking studies can predict how the substrate, this compound, will bind to the active site of the catalyst, thereby determining the stereochemistry of the product.

Environmental Fate Prediction Strategies (e.g., Photolytic or Hydrolytic Lability)

Computational models are instrumental in predicting the environmental fate of chemical compounds, offering insights into their persistence, degradation pathways, and potential for bioaccumulation. For this compound, these strategies focus on predicting its susceptibility to key environmental degradation processes like photolysis and hydrolysis.

Photolytic Lability Prediction:

The photolytic degradation of a molecule depends on its ability to absorb light and undergo a subsequent chemical reaction. The photolytic lability of this compound can be predicted using computational methods that calculate its ultraviolet-visible (UV-Vis) absorption spectrum. Quantum chemical calculations can determine the wavelengths at which the molecule is likely to absorb light.

Furthermore, these models can predict the excited state properties of the molecule, providing information on the likelihood of bond cleavage upon light absorption. For chloroaromatic compounds, a key photolytic degradation pathway is the cleavage of the carbon-chlorine bond. Theoretical models can estimate the energy required for this bond dissociation, and thus predict the efficiency of photolytic degradation. Quantitative Structure-Activity Relationship (QSAR) models, which correlate molecular structure with chemical properties, can also be employed to predict the photolysis rates of chloroaromatic compounds based on descriptors derived from their molecular structure.

Hydrolytic Lability Prediction:

The hydrolysis of the ester group is a probable degradation pathway for this compound in aqueous environments. Computational models can predict the rate of this reaction by calculating the activation energy for the nucleophilic attack of water or hydroxide (B78521) ions on the carbonyl carbon of the ester. acs.orgresearchgate.net

QSAR models have been successfully developed to predict the hydrolysis rate constants of a wide range of esters. acs.orgresearchgate.net These models use various molecular descriptors, such as electronic parameters (e.g., partial atomic charges) and steric parameters, to correlate the structure of the ester with its hydrolytic stability. For this compound, a QSAR model would take into account the electronic effects of the chloro-substituted naphthalene ring on the reactivity of the ester group to predict its hydrolysis half-life under different pH conditions. Theoretical studies have shown that the molecular fragment (OC)CO is highly significant in explaining the range of hydrolysis rate constants for various esters. acs.orgresearchgate.net

Below is a table summarizing the computational approaches used to predict the environmental fate of this compound.

| Degradation Process | Computational Strategy | Predicted Outcome | Key Molecular Descriptors |

| Photolysis | Quantum Chemical Calculations (e.g., TD-DFT) | UV-Vis absorption spectrum, bond dissociation energies. | Electronic transition energies, oscillator strengths, C-Cl bond energy. |

| QSAR Models | Photolysis rate constant, quantum yield. | Molecular connectivity indices, electronic and steric parameters. | |

| Hydrolysis | Quantum Chemical Calculations (e.g., DFT) | Activation energy for ester hydrolysis. | Partial atomic charges on the carbonyl carbon and oxygen, LUMO energy. |

| QSAR Models | Hydrolysis rate constant, half-life. | Electronic substituent constants, steric parameters, molecular refractivity. |

These predictive strategies are vital for assessing the environmental risk associated with chemical compounds, enabling proactive measures to be taken to mitigate potential harm to the ecosystem.

Applications As Synthetic Intermediates and Advanced Materials Precursors

Building Blocks for Complex Organic Molecules

In the field of organic synthesis, the strategic use of functionalized building blocks is paramount for the efficient construction of complex molecular architectures. Methyl 7-chloro-1-naphthoate serves as such a building block, offering multiple reaction sites for chemists to elaborate upon. The chloro-substituted naphthalene (B1677914) ring is a common motif in medicinal chemistry and materials science, and this compound provides a convenient entry point to a range of derivatives.

The reactivity of this compound is primarily centered around the chlorine substituent and the methyl ester group. The chlorine atom can be displaced or can participate in cross-coupling reactions, while the ester can be hydrolyzed, reduced, or converted to other functional groups. This dual reactivity allows for a stepwise and controlled approach to the synthesis of more intricate molecules. For instance, the naphthalene scaffold itself is a key component in many biologically active compounds and functional materials.

Synthesis of Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. This compound can be a valuable precursor for the synthesis of various fused heterocyclic systems. The presence of the chloro and ester groups on the naphthalene ring allows for the construction of new rings through cyclization reactions.

For example, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be used in intramolecular cyclization reactions to form lactones. Alternatively, the chloro group can be substituted by nitrogen, oxygen, or sulfur nucleophiles, which can then react with the ester group (or a derivative thereof) to form nitrogen-, oxygen-, or sulfur-containing heterocycles fused to the naphthalene core. While direct research on this compound in this context is not extensively documented, the synthesis of heterocyclic compounds from functionally similar starting materials, such as other substituted naphthoic acids and their esters, is a well-established strategy in organic chemistry.

A plausible synthetic route could involve the conversion of the ester to a hydrazide, followed by reaction with a suitable reagent to form a triazole or other nitrogen-containing heterocycle. Another approach could be the introduction of a hydroxyl group via nucleophilic substitution of the chlorine, which could then be used to construct a fused furan or pyran ring.

Precursors for Advanced Organic Synthesis

The utility of this compound as a precursor in advanced organic synthesis lies in its ability to participate in a wide array of chemical transformations. The chloro group on the aromatic ring makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents at the 7-position of the naphthalene ring.

The methyl ester group also offers a handle for further synthetic manipulations. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to an acid chloride, amide, or other derivatives. The ester can also be reduced to a primary alcohol, providing another point of functionalization. This versatility makes this compound a valuable starting material for the total synthesis of complex natural products and the development of new synthetic methodologies.

Table 1: Potential Transformations of this compound

| Functional Group | Reaction Type | Potential Product |

| Chloro Group | Suzuki Coupling | 7-Aryl-1-naphthoate |

| Chloro Group | Buchwald-Hartwig Amination | 7-Amino-1-naphthoate |

| Chloro Group | Nucleophilic Aromatic Substitution | 7-Alkoxy-1-naphthoate |

| Methyl Ester | Hydrolysis | 7-Chloro-1-naphthoic acid |

| Methyl Ester | Reduction | (7-Chloro-1-naphthalenyl)methanol |

| Methyl Ester | Ammonolysis | 7-Chloro-1-naphthamide |

Role in Materials Science Research

In materials science, aromatic esters and their derivatives are often used as monomers for the synthesis of polymers, as plasticizers, or as components of liquid crystals and organic light-emitting diodes (OLEDs). While specific research on this compound in materials science is emerging, its structural features suggest several potential applications.

The rigid naphthalene core is a desirable characteristic for materials requiring high thermal stability and specific electronic properties. The presence of the chloro and ester groups allows for the incorporation of this molecule into polymer chains through condensation polymerization. The resulting polyesters or polyamides could exhibit interesting optical and thermal properties. Furthermore, derivatives of this compound could be investigated for their liquid crystalline behavior or as components in the development of new organic electronic materials. The ability to tune the electronic properties of the naphthalene ring through substitution at the 7-position makes this compound an attractive candidate for such research.

Catalytic Applications (e.g., Precursors for Metal Oxide Catalysts)

While direct catalytic applications of this compound are not well-documented, it can serve as a precursor for the synthesis of ligands for metal catalysts or as a starting material for the preparation of metal oxide catalysts. The naphthalene framework can be functionalized with chelating groups that can coordinate to metal centers, forming catalysts for a variety of organic transformations.

For instance, the chloro group could be replaced with a phosphine (B1218219) or amine group, which are common coordinating groups in organometallic chemistry. The resulting phosphine- or amine-functionalized naphthoic acid ester could then be used as a ligand in catalysis. Additionally, naphthoic acid derivatives can be used in the preparation of metal-organic frameworks (MOFs) or as precursors for the synthesis of finely dispersed metal oxide catalysts on a carbon support. The controlled thermal decomposition of a metal salt of 7-chloro-1-naphthoic acid could potentially lead to the formation of a metal oxide catalyst with a high surface area and specific catalytic properties.

Advanced Research Directions and Future Perspectives

Development of Green Chemistry Synthetic Routes

The future synthesis of Methyl 7-chloro-1-naphthoate and its derivatives is anticipated to align with the principles of green chemistry, aiming to reduce environmental impact and enhance efficiency. Current synthetic methodologies often rely on traditional approaches that may involve hazardous reagents and generate significant waste. The development of greener alternatives is a critical area for future research.

Key areas of focus for developing sustainable synthetic pathways include:

Catalytic Systems: The exploration of novel catalysts is paramount. This includes the use of heterogeneous catalysts, which can be easily separated and recycled, and organocatalysts, which offer a metal-free and often less toxic alternative to traditional metal-based catalysts. For instance, solid acid catalysts could replace corrosive liquid acids in esterification reactions, simplifying work-up procedures and minimizing waste.

Alternative Solvents: A shift away from volatile organic compounds (VOCs) towards more environmentally benign solvents is a core tenet of green chemistry. Future syntheses could explore the use of water, supercritical fluids (like CO₂), or bio-based solvents. For example, reactions in aqueous media, potentially facilitated by surfactant-type catalysts, could dramatically improve the environmental profile of the synthesis. organic-chemistry.org

Energy Efficiency: The adoption of energy-efficient techniques such as microwave irradiation or ultrasound-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. These techniques can also lead to improved yields and cleaner reaction profiles.

A comparative look at potential green synthesis parameters is presented in the table below.

| Parameter | Traditional Method | Potential Green Alternative | Environmental/Efficiency Benefit |

| Catalyst | Homogeneous mineral acids (e.g., H₂SO₄) | Recyclable solid acids, organocatalysts | Reduced waste, easier product purification, lower toxicity |

| Solvent | Volatile organic compounds (e.g., Toluene) | Water, supercritical CO₂, bio-solvents | Reduced pollution, improved safety |

| Energy Input | Conventional reflux heating | Microwave irradiation, sonication | Faster reactions, lower energy consumption |

| Atom Economy | Multi-step syntheses with protecting groups | One-pot, multi-component reactions | Reduced number of steps, less waste generation |

Elucidation of Complex Mechanistic Pathways

A thorough understanding of the reaction mechanisms governing the synthesis and transformation of this compound is crucial for optimizing reaction conditions and developing new synthetic strategies. While general mechanisms for reactions like Fischer esterification are well-established, the specific influence of the chloro-substituent on the naphthalene (B1677914) ring's reactivity warrants detailed investigation. masterorganicchemistry.comyoutube.com

Future mechanistic studies could focus on:

Intermediate Trapping and Spectroscopic Analysis: The use of advanced spectroscopic techniques, such as in-situ NMR and FTIR, can help in the identification and characterization of transient intermediates. Chemical trapping experiments can also provide evidence for the existence of specific reactive species.

Isotopic Labeling Studies: Employing isotopically labeled starting materials (e.g., using ¹³C or ¹⁸O) can provide definitive information about bond-forming and bond-breaking events, offering unambiguous support for proposed mechanisms.

Understanding these pathways is not only of fundamental academic interest but also has practical implications for improving yield, selectivity, and safety in the synthesis of this compound and its derivatives.

Integrated Experimental and Computational Approaches

The synergy between experimental and computational chemistry offers a powerful tool for accelerating research. rsc.org In the context of this compound, an integrated approach can provide deeper insights into its properties and reactivity.

Computational studies , primarily using Density Functional Theory (DFT), can be employed to:

Predict Molecular Properties: DFT calculations can accurately predict various properties of this compound, including its electronic structure, vibrational frequencies, and NMR chemical shifts. sciencepublishinggroup.com These predictions can aid in the interpretation of experimental data.

Model Reaction Mechanisms: Computational modeling can map out the potential energy surfaces of reactions, identifying transition states and intermediates. This allows for the theoretical evaluation of different mechanistic hypotheses before undertaking extensive experimental work.

Analyze Substituent Effects: Theoretical calculations can quantify the electronic and steric effects of the chloro and methyl ester groups on the reactivity of the naphthalene core, explaining observed regioselectivity in further functionalization reactions. sciencepublishinggroup.com

The following table summarizes key molecular properties of a related compound, o-Chloro naphthoic acid, that can be predicted using computational methods, providing a template for future studies on this compound.

| Parameter | Predicted Value for o-Chloro naphthoic acid |

| Surface Area (approx., Ų) | 299.78 |

| Volume (ų) | 572.11 |

| Hydration Energy (kcal/mol) | -6.82 |

| Refractivity (ų) | 59.81 |

| Polarizability (ų) | 20.84 |

| Log P | 2.53 |

| Mass (amu) | 206.62 |

Data adapted from computational studies on substituted naphthoic acids. sciencepublishinggroup.com

Experimental work will then serve to validate these computational predictions. This iterative cycle of prediction and validation will lead to a more robust understanding of the chemical behavior of this compound.

Design of Novel Naphthoate Derivatives with Tailored Chemical Properties

This compound serves as a valuable starting material for the synthesis of a diverse range of novel naphthoate derivatives. The presence of the chloro-substituent and the ester functionality provides two distinct handles for chemical modification, allowing for the introduction of various functional groups and the construction of more complex molecular architectures.

Future research in this area could explore:

Nucleophilic Aromatic Substitution: The chloro group can be displaced by a variety of nucleophiles, enabling the introduction of functionalities such as amines, ethers, and thioethers. This opens the door to the synthesis of compounds with potentially interesting biological or material properties.

Cross-Coupling Reactions: Modern cross-coupling methodologies (e.g., Suzuki, Buchwald-Hartwig) can be employed to form new carbon-carbon and carbon-heteroatom bonds at the 7-position, allowing for the attachment of aryl, alkyl, and other organic fragments.

Modification of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide array of derivatives, including amides, acid chlorides, and other esters. These transformations can be used to tune the solubility, reactivity, and biological activity of the resulting molecules.

The systematic exploration of these synthetic transformations will lead to a library of novel naphthoate derivatives with tailored properties, potentially finding applications in medicinal chemistry, materials science, and other areas of chemical research.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Methyl 7-chloro-1-naphthoate, and how is purity validated?

- Methodological Answer : this compound is typically synthesized via esterification of 7-chloro-1-naphthoic acid with methanol under acidic catalysis. Key steps include refluxing the reactants in anhydrous conditions and purifying the product using column chromatography. Purity is validated via high-performance liquid chromatography (HPLC) (>98% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy (e.g., confirming ester carbonyl signals at ~168–170 ppm in NMR). Ensure proper characterization of intermediates to avoid side products like unreacted acid or residual solvents .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR to confirm molecular structure (e.g., aromatic proton integration, methyl ester signals).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.

- HPLC/GC : Quantify purity and detect impurities using reverse-phase HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How should in vivo toxicological studies for this compound be designed to ensure regulatory relevance?

- Methodological Answer :

- Exposure Routes : Prioritize inhalation, oral, and dermal routes based on potential human exposure scenarios .

- Endpoints : Include systemic effects (hepatic, renal, hematological) and dose-response relationships (Table B-1, ).

- Species Selection : Use laboratory mammals (rats/mice) with justification for translational relevance. Adhere to OECD guidelines for acute/subchronic toxicity testing.

- Risk of Bias Mitigation : Randomize dose administration and conceal group allocation to minimize bias (Table C-7, ) .

Q. How can researchers resolve contradictions in toxicological data across studies?

- Methodological Answer :

- Systematic Review : Use databases like PubMed, TOXCENTER, and grey literature (e.g., technical reports, theses) to compile data ( ).

- Risk of Bias Assessment : Apply tools like Table C-6 ( ) to evaluate study quality (e.g., outcome reporting completeness, randomization).

- Meta-Analysis : Statistically integrate data from high-quality studies, adjusting for variables like species strain or exposure duration .

Q. What computational approaches predict the environmental persistence or bioactivity of this compound?

- Methodological Answer :

- QSAR Modeling : Use tools like EPI Suite to estimate biodegradation half-lives or ECOSAR for ecotoxicity.

- Molecular Docking : Screen for interactions with biological targets (e.g., cytochrome P450 enzymes) using AutoDock Vina.

- ADME Prediction : Apply SwissADME to assess absorption/distribution properties. Validate predictions with in vitro assays (e.g., microsomal stability tests) .

Data Reporting and Reproducibility

Q. What are the best practices for documenting experimental procedures to ensure reproducibility?

- Methodological Answer :

- Detailed Protocols : Include reaction conditions (temperature, solvent ratios), purification steps, and instrument calibration data.

- Supporting Information : Provide crystallographic data (CCDC deposition numbers) or spectral raw files (e.g., .jdx files for NMR) in supplementary materials ( ).

- Reference Standards : Use certified materials (e.g., USP-grade reagents) and cite batch numbers (Table A-267, ) .

Conflict of Interest and Ethical Considerations

- Note : Declare funding sources (e.g., NIH grants) and potential conflicts in the "Acknowledgments" section. Follow institutional guidelines for animal welfare (IACUC) and human subject protocols (IRB) if applicable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.